molecular formula C9H19N3O3 B2417552 tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate CAS No. 1432507-43-1

tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate

Cat. No.: B2417552
CAS No.: 1432507-43-1
M. Wt: 217.269
InChI Key: YGXCDLSDDROMNS-UHFFFAOYSA-N
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Description

“tert-butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate” is a chemical compound with the CAS Number: 1432507-43-1 . It has a molecular weight of 217.27 . The IUPAC name for this compound is tert-butyl (2E)-2-amino-2-(hydroxyimino)-1,1-dimethylethylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19N3O3/c1-8(2,3)15-7(13)11-9(4,5)6(10)12-14/h6H,10H2,1-5H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 217.27 . The IUPAC name for this compound is tert-butyl (2E)-2-amino-2-(hydroxyimino)-1,1-dimethylethylcarbamate .

Scientific Research Applications

Organic Synthesis Building Blocks

Tert-butyl N-hydroxycarbamates, including tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate, have been identified as valuable building blocks in organic synthesis. They are utilized for their ability to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These compounds hold significance due to their ease of preparation and their utility in various chemical transformations, marking their importance in the realm of organic synthesis (Guinchard, Vallée, & Denis, 2005).

Diels-Alder Reaction Component

The compound is also relevant in the context of Diels-Alder reactions, a pivotal method in organic chemistry for creating six-membered rings. In this regard, this compound is involved in the preparation of complex organic structures, demonstrating its versatility and applicability in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).

Structural and Molecular Analysis

The compound also plays a role in structural and molecular studies, contributing to the understanding of molecular architecture and intermolecular interactions. Research on derivatives of this compound has shed light on the interplay of strong and weak hydrogen bonds, helping to elucidate the principles governing molecular assembly and crystal structure formation (Das et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-8(2,3)15-7(13)11-9(4,5)6(10)12-14/h14H,1-5H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXCDLSDDROMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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